(4H-Octafluorobutyl)trifluorooxirane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-Octafluorobutyl)trifluorooxirane typically involves the reaction of octafluorobutyl alcohol with trifluoroacetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using advanced chemical reactors that allow for precise control of reaction parameters. The process involves continuous monitoring and adjustment of temperature, pressure, and reactant concentrations to optimize production efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
(4H-Octafluorobutyl)trifluorooxirane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the oxirane ring opens to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4H-Octafluorobutyl)trifluorooxirane is used in a wide range of scientific research applications, including:
Chemistry: It serves as a catalyst and solvent in various chemical reactions due to its stability and reactivity.
Biology: It is used in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Industry: It is utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of (4H-Octafluorobutyl)trifluorooxirane involves its ability to react with various molecular targets through its oxirane ring. The ring can undergo nucleophilic attack, leading to ring-opening reactions that form new chemical bonds and products. This reactivity is harnessed in various applications, including catalysis and synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
(4H-Octafluorobutyl)trifluorooxirane: C6HF11O
(4H-Octafluorobutyl)difluorooxirane: C6HF10O
(4H-Octafluorobutyl)tetrafluorooxirane: C6HF12O
Uniqueness
This compound is unique due to its specific combination of fluorine atoms and oxirane ring, which imparts high stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical reagents .
Biological Activity
(4H-Octafluorobutyl)trifluorooxirane is a fluorinated compound that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by multiple fluorine atoms, suggests potential biological activity that warrants investigation. This article aims to synthesize existing research findings regarding the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and toxicity profiles.
Chemical Structure and Properties
This compound features a trifluorooxirane moiety with an octafluorobutyl substituent. The presence of fluorine atoms significantly alters the compound's lipophilicity and reactivity compared to non-fluorinated analogs.
Biological Activity Overview
Research on the biological activity of this compound is limited but indicates several noteworthy interactions:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar fluorinated structures can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory processes .
- Cytotoxicity : Some fluorinated compounds exhibit cytotoxic effects against cancer cell lines, indicating a potential for therapeutic applications in oncology .
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The electron-withdrawing nature of fluorine can enhance binding affinity to enzyme active sites, potentially leading to inhibition of enzymatic activity.
- Radical Scavenging : Similar compounds have shown antioxidant properties, which could mitigate oxidative stress in biological systems.
Enzyme Inhibition Studies
A study evaluating the inhibitory effects of various fluorinated compounds revealed that those with trifluoromethyl groups exhibited moderate inhibition of COX-2 and LOX-5/15 enzymes. The presence of halogen atoms was noted to enhance biological activity through specific interactions with enzyme residues .
Compound | COX-2 Inhibition IC50 (µM) | LOX-5 Inhibition IC50 (µM) |
---|---|---|
3b | 10.4 | 7.7 |
3e | 5.4 | 9.9 |
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney), indicated that certain derivatives of fluorinated compounds could induce cell death at specific concentrations .
Case Studies
Several case studies highlight the potential applications of fluorinated compounds in therapeutic settings:
- Anti-inflammatory Applications : Compounds similar to this compound have been studied for their ability to reduce inflammation through COX inhibition, making them candidates for treating inflammatory diseases.
- Anticancer Properties : The cytotoxic effects observed in cell lines suggest that further research into the mechanism of action could lead to the development of new anticancer agents.
Properties
IUPAC Name |
2,2,3-trifluoro-3-(1,1,2,2,3,3,4,4-octafluorobutyl)oxirane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O/c7-1(8)2(9,10)3(11,12)4(13,14)5(15)6(16,17)18-5/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOHDUODTKFWBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C1(C(O1)(F)F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.